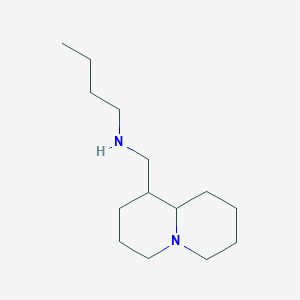

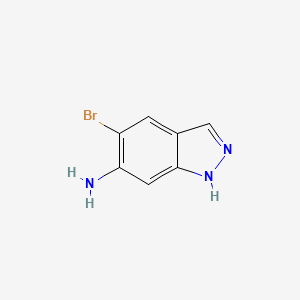

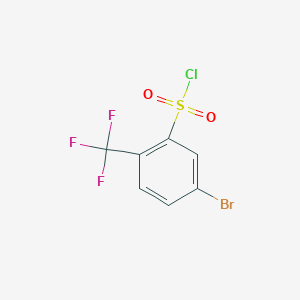

![molecular formula C10H11N B3032352 1A,2,3,7B-四氢-1H-环丙[C]喹啉 CAS No. 1447606-51-0](/img/structure/B3032352.png)

1A,2,3,7B-四氢-1H-环丙[C]喹啉

描述

Synthesis Analysis

The synthesis of quinoline derivatives, including those with a cyclopropa[c]quinoline structure, has been explored through various methods. For instance, the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines involves an acid-catalyzed three-component cyclocondensation using 4-fluoroaniline, aromatic aldehydes, and cyclopentadiene . Another approach for synthesizing 2-alkylcyclopropa[c]quinolines includes the reaction of a cyano group containing cyclopropa[c]quinoline with Grignard reagents in an ethereal medium, which yields N-unsubstituted 2-alkyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinolines . Additionally, Yb(OTf)3-mediated annulation has been used to synthesize polysubstituted quinolines from cyclopropane-1,1-dicarbonitriles and 2-aminobenzaldehydes .

Molecular Structure Analysis

The molecular structure of cyclopropa[c]quinoline derivatives is characterized by the presence of a cyclopropa ring fused to a quinoline moiety. The configuration of the synthesized ozonides from the cyclopenta[c]quinoline derivatives is reported to have a (1R*,4S*,5aR*,6S*,11bS*)-configuration . The molecular structure is crucial for the biological activity of these compounds, as seen in the design of tetrahydro-1H-pyrazolo[3,4-b]quinoline derivatives, which were evaluated for their dual anticholinesterase and COX-2 inhibitory activities .

Chemical Reactions Analysis

The chemical reactivity of cyclopropa[c]quinoline derivatives includes their ability to undergo various transformations. For example, the addition of methanol or water to the N-cyano group in certain cyclopropa[c]quinoline compounds can afford N-imino ester or N-carboxamide compounds . Moreover, the synthesis of quinolines from cyclopropenes involves a radical azidation process under visible-light irradiation, where an iminyl radical cyclization followed by ring-opening and fragmentation occurs .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropa[c]quinoline derivatives are influenced by their molecular structure and substituents. The stability of ozonides derived from cyclopenta[c]quinoline compounds suggests that the molecular configuration plays a role in their chemical stability . The reactivity of these compounds with Grignard reagents also indicates that the presence of a cyano group and the type of substituents can significantly affect their chemical behavior . The biological activities of these compounds, such as their anti-cholinesterase and anti-inflammatory properties, are also indicative of their chemical properties .

科学研究应用

合成和化学性质

合成和化学反应: 1A,2,3,7B-四氢-1H-环丙[C]喹啉及其衍生物通过各种化学反应合成。例如,在碱性条件下,甲醇或水与某些喹啉衍生物的加成会生成 N-亚氨基酯或 N-羧酰胺化合物。此外,在醚介质中与格氏试剂的反应可以在不环扩张生成苯并氮杂卓衍生物的情况下,以极好的收率产生 N-未取代的 2-烷基(或芳基)衍生物 (Sugiura, Hamada, & Hirota, 1979).

环丙烷化过程: 不同的环丙烷化过程已应用于喹啉衍生物,导致合成独特的化合物,如甲基 1,2,7,7a-四氢-1aH-环丙[b]喹啉-1a-羧酸酯,它被认为是双重受限的 1-氨基环丙烷-1-羧酸系统 (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

钯(0)催化的官能化: 喹啉和四氢喹啉衍生物已通过涉及分子内钯(0)催化的环丙烷 sp3 C-H 键官能化的方案制备,表现出对多种官能团的良好耐受性 (Rousseaux, Liégault, & Fagnou, 2012).

生物应用和研究

合成和生物学性质: 某些喹啉衍生物的合成已显示出体外和体内抗菌活性,特别是对革兰氏阳性菌。例如,格雷帕佛洛沙,该化合物的衍生物,在革兰氏阳性菌和阴性菌引起的实验性全身感染中表现出有效的抗菌活性和高体内功效 (Miyamoto 等,1995).

合成和杀幼虫活性: 新型吡咯并[1,2-a]喹啉衍生物已显示出多种生物活性,如抗微生物和抗疟疾。一项研究合成了这些化合物并对其进行了表征,证明了对传播疟疾的蚊子种类按蚊的显着杀幼虫活性 (Uppar 等,2020).

癌症研究和药物开发: 喹啉及其衍生物已广泛用于抗癌药物开发。它们抑制酪氨酸激酶、蛋白酶体、微管蛋白聚合和 DNA 修复的能力已得到研究,多项研究总结了喹啉化合物在抗癌活性和作用机制方面的知识 (Solomon & Lee, 2011).

自噬抑制和抗肿瘤特性: 喹啉类药物,如氯喹,已显示出在溶酶体中积累并阻断细胞自噬的能力,从而导致抗肿瘤特性。这些发现表明这些化合物作为一类新型自噬抑制剂在治疗包括神经胶质瘤在内的各种癌症方面的潜力 (Golden 等,2015).

安全和危害

The safety information for “1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

属性

IUPAC Name |

1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-4-10-8(3-1)9-5-7(9)6-11-10/h1-4,7,9,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHUSLVNUHYNLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C3=CC=CC=C3NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901246480 | |

| Record name | 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline | |

CAS RN |

1447606-51-0 | |

| Record name | 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447606-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

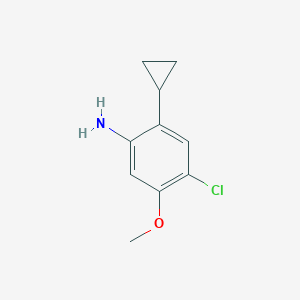

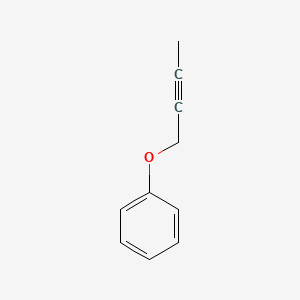

![Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3032271.png)

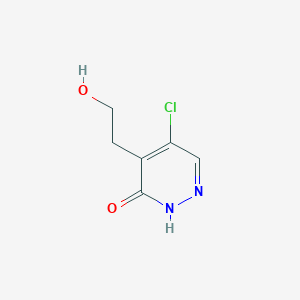

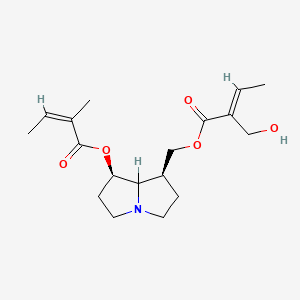

![(3aS,3bR,6aR,7aS)-5-benzyl 2-tert-butyl 6a-(hydroxymethyl)octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate](/img/structure/B3032273.png)

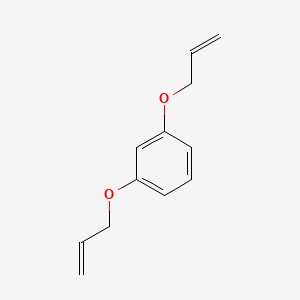

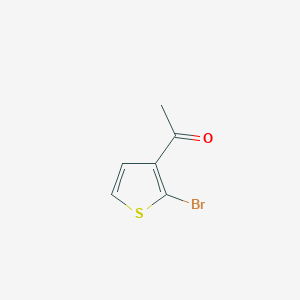

![3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3032279.png)

![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)

![2-Bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)